molecular formula C15H14N4O B11020660 1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone

1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone

Cat. No.: B11020660
M. Wt: 266.30 g/mol
InChI Key: KDBJYASZCNEBLA-UHFFFAOYSA-N
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Description

1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety and a dimethylamino phenyl group, which confer unique physicochemical properties to the molecule.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

benzotriazol-1-yl-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C15H14N4O/c1-18(2)12-9-7-11(8-10-12)15(20)19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3

InChI Key

KDBJYASZCNEBLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE typically involves the reaction of 1H-benzotriazole with 4-(dimethylamino)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts and bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile reagent in various chemical reactions. The dimethylamino phenyl group can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole-1-methanol: Used as a corrosion inhibitor and in the synthesis of glycosidase inhibitors.

    1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate: Commonly used in peptide coupling reactions.

    2-(1H-Benzotriazol-1-yl)acetonitrile: An active methylene reagent suitable for Knoevenagel condensations.

The uniqueness of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE lies in its specific combination of the benzotriazole and dimethylamino phenyl groups, which confer distinct reactivity and biological activity compared to other benzotriazole derivatives .

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